molecular formula C7H14ClN3O2 B13452581 5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride

5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride

Cat. No.: B13452581
M. Wt: 207.66 g/mol
InChI Key: UGLUWKSIEOMPBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride typically involves the reaction of 5-methylimidazolidine-2,4-dione with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves heating the reactants to a specific temperature and maintaining the reaction for a certain period to achieve optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles; reactions are conducted in polar solvents with appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Aminopropyl)triethoxysilane: An aminosilane used for surface functionalization.

    N-(3-Aminopropyl)methacrylamide hydrochloride: Used in polymer synthesis and biomedical applications.

Uniqueness

5-(3-Aminopropyl)-5-methylimidazolidine-2,4-dione hydrochloride is unique due to its imidazolidine core structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C7H14ClN3O2

Molecular Weight

207.66 g/mol

IUPAC Name

5-(3-aminopropyl)-5-methylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C7H13N3O2.ClH/c1-7(3-2-4-8)5(11)9-6(12)10-7;/h2-4,8H2,1H3,(H2,9,10,11,12);1H

InChI Key

UGLUWKSIEOMPBM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCCN.Cl

Origin of Product

United States

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